2-thiophen-2-yl-1H-imidazole
Overview
Description
The compound "2-thiophen-2-yl-1H-imidazole" is a heterocyclic molecule that contains both thiophene and imidazole rings. This structure is of interest due to its potential biological activity and its utility in the synthesis of various pharmacologically relevant compounds. The thiophene ring is known for its electron-rich nature, which can contribute to the binding affinity of molecules containing it to biological targets .
Synthesis Analysis
The synthesis of compounds related to "2-thiophen-2-yl-1H-imidazole" involves various strategies. For instance, 1-(thiophen-2-yl)-1H-tetrazoles can undergo thermolysis to yield thiophene-fused imidazoles, indicating a method for constructing the imidazole ring adjacent to a thiophene unit . Additionally, the synthesis of densely functionalized thiophenes can be achieved through reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes . These methods highlight the versatility of thiophene and imidazole derivatives in heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of "2-thiophen-2-yl-1H-imidazole" and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, copper complexes with 2,2-thiophen-yl-imidazole have been characterized, revealing how the ligand coordinates to the metal through the imine nitrogen of the imidazole group . The crystal structure of related compounds, such as 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has also been determined, showing the planarity of the rings and their perpendicular arrangement .
Chemical Reactions Analysis
The reactivity of "2-thiophen-2-yl-1H-imidazole" derivatives can be inferred from related studies. For instance, 2-(4,5-dihydro-1H-imidazol-2-yl)thiophenol and analogous compounds can react with biselectrophiles to form doubly annulated heterocyclic systems . This indicates that the thiophene-imidazole moiety can participate in further chemical transformations to yield complex heterocyclic architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-thiophen-2-yl-1H-imidazole" derivatives are influenced by their molecular structure. The presence of the thiophene and imidazole rings can affect the molecule's electron distribution, acidity, and basicity, as well as its fluorescence properties, as seen in the case of (1-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) and its copper complexes . The interactions of these compounds with other molecules, such as DNA, can be studied using spectroscopic methods, providing insights into their potential biological activities .
Scientific Research Applications
Anticancer Activity
2-Thiophen-2-yl-1H-imidazole derivatives exhibit notable anticancer properties. For example, 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, a specific derivative, has demonstrated the ability to inhibit tubulin polymerization, interact with tubulin's colchicine-binding sites, and induce cell cycle arrest in cancer cells. This compound disrupts microtubule structures in cancer cells and inhibits the proliferation of gastric and colorectal cancer cells in vitro. Notably, when administered orally, it has prolonged the lifespans of leukemia mice (Li et al., 2012).
Anticonvulsant Properties
Certain 2-thiophen-2-yl-1H-imidazole derivatives have been synthesized and tested for their anticonvulsant activity. These compounds have shown effectiveness against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models (Çalış et al., 2011).
Interaction with Human Serum Albumin
Research has been conducted on novel palladium(II) complexes containing 2-(thiophen-2-yl)-1H-imidazole derivatives. These complexes have been assessed for their cytotoxicity against leukemia cells and their interactions with human serum albumin (HSA) (Moghadam et al., 2016).
Antimicrobial Activity
The compound 2-(Thiophen-2-yl)-1H-benzo[d]imidazole, synthesized under microwave conditions, exhibits both antifungal and antibacterial properties. This expands the potential application of 2-thiophen-2-yl-1H-imidazole derivatives in the field of antimicrobial therapies (Unal & Eren, 2013).
Synthesis of New Compounds
2-Thiophen-2-yl-1H-imidazole derivatives serve as key intermediates in the synthesis of various novel compounds. For example, substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols have been synthesized for potential applications in various fields (Os'kina & Tikhonov, 2017).
Photophysical and Fluorescence Properties
Studies have investigated the photophysical and fluorescence properties of 2-thiophen-2-yl-1H-imidazole derivatives, particularly in the context of metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). These studies highlight the potential use of these compounds in advanced materials and electronics applications (Wang et al., 2021).
properties
IUPAC Name |
2-thiophen-2-yl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSJAUHCCPJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401615 | |
Record name | 2-thiophen-2-yl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiophen-2-yl-1H-imidazole | |
CAS RN |
136103-77-0 | |
Record name | 2-thiophen-2-yl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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